molecular formula C19H21F2NO2 B4292821 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B4292821
M. Wt: 333.4 g/mol
InChI Key: IKWUIQMKXXXZTJ-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a difluorophenyl group and two ethoxy groups attached to the tetrahydroisoquinoline core

Properties

IUPAC Name

1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2NO2/c1-3-23-16-10-12-8-9-22-19(13(12)11-17(16)24-4-2)18-14(20)6-5-7-15(18)21/h5-7,10-11,19,22H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWUIQMKXXXZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3F)F)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2,6-difluorobenzaldehyde.

    Formation of Isoquinoline Core: The aldehyde undergoes a Pictet-Spengler reaction with an appropriate amine to form the tetrahydroisoquinoline core.

    Ethoxylation: The final step involves the ethoxylation of the tetrahydroisoquinoline core to introduce the ethoxy groups at the 6 and 7 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the ethoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Substituted tetrahydroisoquinolines with various functional groups.

Scientific Research Applications

1-(2,6-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    1-(2,6-Difluorophenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the ethoxy groups, leading to different chemical and biological properties.

    6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the difluorophenyl group, affecting its reactivity and applications.

    1-(2,6-Difluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but with methoxy groups instead of ethoxy groups, leading to variations in chemical behavior.

Uniqueness: 1-(2,6-Difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the difluorophenyl group and ethoxy groups, which confer specific chemical reactivity and potential biological activities not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
1-(2,6-difluorophenyl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline

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